5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one
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Overview
Description
5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxy and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(benzyloxy)-3-fluorobenzaldehyde with guanidine in the presence of a base to form the pyrimidine ring. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H13FN2O2 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
5-(3-fluoro-4-phenylmethoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H13FN2O2/c18-15-8-13(14-9-19-11-20-17(14)21)6-7-16(15)22-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21) |
InChI Key |
DIILDBNKPPIKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CNC3=O)F |
Origin of Product |
United States |
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